molecular formula C10H19NO3 B152913 tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate CAS No. 225641-84-9

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Cat. No. B152913
M. Wt: 201.26 g/mol
InChI Key: SBUKINULYZANSP-SFYZADRCSA-N
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Description

The compound tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is a significant intermediate in the synthesis of various organic molecules. It is particularly important for the enantioselective creation of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by its crystal structure confirming the relative substitution of the cyclopentane ring .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives has been explored in several studies. For instance, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates have been resolved using lithium amide bases, leading to high yields and enantiomeric excesses of cispentacin and transpentacin derivatives . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes, acting as N-(Boc)-protected nitrones and serving as building blocks in organic synthesis . A practical synthesis approach for trans-tert-butyl-2-aminocyclopentylcarbamate has been developed, which includes aziridine opening and optical resolution, providing access to both enantiomers . Moreover, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been achieved with high enantioselectivity using lipase-catalyzed transesterification .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been studied through various techniques. For example, the crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate confirms the relative substitution pattern of the cyclopentane ring, which is crucial for the synthesis of carbocyclic nucleotide analogues . The molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates have been analyzed, revealing layered structures created from hydrogen bonds .

Chemical Reactions Analysis

Chemical transformations of tert-butyl carbamate derivatives are diverse. The compound can undergo reactions such as lipase-catalyzed transesterification , iodolactamization , and reactions with organometallics to yield N-(Boc)hydroxylamines . These reactions are essential for the synthesis of various organic molecules, including chiral ligands, peptide nucleic acids, and CCR2 antagonists.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the crystal packing of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester is stabilized by intermolecular hydrogen bonding and π-π stacking interactions . The thermal analysis of this compound has been determined by DSC and TGA, indicating its stability and potential for use in various applications .

Scientific Research Applications

Enantioselective Synthesis

The compound tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This process is significant for its potential applications in the field of nucleic acid research and drug development (Ober, Marsch, Harms, & Carell, 2004).

Impurity Detection in Pharmaceuticals

The compound is also relevant in the pharmaceutical industry, especially in the quality control of drug substances. For instance, it's used in the characterization and evaluation of trace levels of genotoxic impurities in the active pharmaceutical ingredient Bictegravir sodium (Puppala, Subbaiah, & Maheswaramma, 2022).

Synthesis of Bioactive Compounds

In the synthesis of bioactive compounds, tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate serves as an intermediate. For example, it's used in the synthesis of compounds with antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

Preparation of Natural Product Analogs

It is instrumental in preparing analogs of natural products like jaspine B, which show cytotoxic activity against various human carcinoma cell lines. This synthesis is achieved through a series of steps starting from L-Serine (Tang et al., 2014).

Development of Factor Xa Inhibitors

The stereoselective synthesis of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, used as a key intermediate for factor Xa inhibitors synthesis, demonstrates the compound's application in developing therapeutic agents (Wang, Ma, Reddy, & Hu, 2017).

Future Directions

The future directions of “tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate” could involve further exploration of its potential applications in the synthesis of other complex molecules. Its use in the study of large biomolecular assemblies of limited stability and/or solubility may also be a promising area of research .

properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

CAS RN

207729-03-1
Record name rac-tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Patnaik, L Axford, L Deng, E Cohick, X Ren… - Bioorganic & Medicinal …, 2020 - Elsevier
Myeloperoxidase (MPO) activity and subsequent generation of hypochlorous acid has been associated with the killing of host-invading microorganisms (eg bacteria, viruses, and fungi). …
Number of citations: 9 www.sciencedirect.com

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